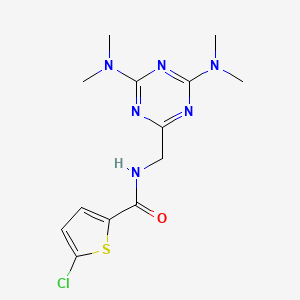

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide is a synthetic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 6, linked via a methylene bridge to a 5-chlorothiophene-2-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The dimethylamino groups enhance solubility and electron-donating capacity, while the chlorothiophene-carboxamide moiety may contribute to bioactivity through interactions with biological targets.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN6OS/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEPUDNZDGELDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is cholesterol. The compound serves as a fluorescence probe for the targeted detection of cholesterol. The compound’s role as a cholesterol-selective chelator suggests that it may interact with cholesterol in biological systems.

Mode of Action

The compound interacts with its target, cholesterol, through a process known as quenching. This process involves the compound forming assemblies in a water/ethanol environment, which are then quenched or deactivated by the presence of cholesterol. The compound’s mode of action is characterized by its ability to re-brighten or reactivate its fluorescence upon the addition of cholesterol.

Biochemical Pathways

The compound’s interaction with cholesterol suggests that it may influence pathways related to cholesterol metabolism and transport.

Result of Action

The primary result of the compound’s action is the enhancement of its fluorescence intensity in the presence of cholesterol. This suggests that the compound could potentially be used as a diagnostic tool for detecting cholesterol levels in biological samples.

Action Environment

The compound’s action is influenced by the presence of cholesterol in its environment. Additionally, the compound’s fluorescence properties suggest that it may be sensitive to changes in environmental conditions such as temperature and pH.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique chemical structure includes a triazine ring and a thiophene moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.76 g/mol. The compound features a triazine ring substituted with dimethylamino groups and a chlorothiophene carboxamide structure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.76 g/mol |

| Density | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind effectively to specific enzymes and receptors, modulating their activity. This interaction can lead to several biological effects such as:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related triazine derivatives possess antifungal and antibacterial activities.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of triazine derivatives against various fungal strains. The results indicated that certain derivatives demonstrated potent activity against Candida albicans and Aspergillus niger, suggesting that this compound may also exhibit similar properties due to structural similarities .

Antiplasmodial Activity

In vitro studies have highlighted the potential antiplasmodial activity of compounds with similar structures. For example, derivatives were tested against Plasmodium falciparum, showing IC50 values in the low micromolar range. This suggests that this compound could be investigated further for its antimalarial properties .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Cytotoxicity : Preliminary cytotoxicity assays indicate a moderate selectivity index against human cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MRC5 (human lung fibroblast) | >70 | >10 |

The compound's selectivity suggests potential therapeutic applications while minimizing toxicity to human cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound uniquely combines a triazine core with dimethylamino groups and a chlorothiophene-carboxamide side chain. This contrasts with Dasatinib, a thiazole-based antineoplastic agent with pyrimidine and piperazine substituents .

- Thiazole derivatives (e.g., compounds q, r) share carboxamide-like functionalities but lack the triazine scaffold, which may limit their electronic similarity to the target compound .

Electronic and Solubility Properties

- Triazine Core: The dimethylamino groups at positions 4 and 6 enhance electron density and solubility compared to unsubstituted triazines. This contrasts with Dasatinib, where the thiazole ring’s electron-withdrawing nature may reduce solubility without hydrophilic substituents .

Preparation Methods

Starting Materials and Initial Substitution

The triazine core is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for introducing diverse substituents. The first step involves substituting two chlorine atoms with dimethylamino groups. This is achieved by reacting cyanuric chloride with dimethylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 0–5°C. Controlled stoichiometry ensures selective substitution at the 4- and 6-positions, yielding 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine (Intermediate A).

Reaction Conditions :

Preparation of 5-Chlorothiophene-2-carboxamide

Acid Chloride Formation

5-Chlorothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate 5-chlorothiophene-2-carbonyl chloride . Excess SOCl₂ is removed under vacuum, and the product is used directly in the next step.

Key Parameters :

- Reaction time: 3–4 hours

- Temperature: 60–70°C

- Yield: 90–95%

Amidation Process

The acid chloride is reacted with ammonia gas in anhydrous diethyl ether to form 5-chlorothiophene-2-carboxamide . Alternatively, aqueous ammonia may be used, though this risks hydrolysis side reactions.

Purity Considerations :

- HPLC analysis confirms >98% purity

- Recrystallization in ethanol-water mixtures enhances crystalline structure

Coupling of Triazine and Carboxamide Moieties

Nucleophilic Substitution

Intermediate B reacts with 5-chlorothiophene-2-carboxamide in the presence of a base (e.g., triethylamine or DBU) in acetonitrile at 50–60°C. The bromomethyl group on the triazine undergoes nucleophilic attack by the carboxamide’s primary amine, forming the final product.

Reaction Optimization :

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 50–60°C |

| Base | 1,8-Diazabicycloundec-7-ene (DBU) |

| Reaction Time | 12–16 hours |

| Yield | 65–72% |

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol. LC-MS and ¹H NMR validate structural integrity, with characteristic peaks for triazine (δ 3.05 ppm, dimethylamino) and thiophene (δ 7.25 ppm, aromatic protons).

Comparative Analysis of Synthetic Routes

Alternative Coupling Strategies

- Mitsunobu Reaction : Attempts to couple hydroxylmethyl-triazine derivatives with carboxamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine showed lower yields (<50%).

- Reductive Amination : Requires a free amine on the triazine, complicating triazine stability.

Scalability and Industrial Adaptations

- Continuous flow reactors improve reaction control for large-scale synthesis.

- Solvent recovery systems (e.g., heptane distillation) reduce production costs.

Challenges and Optimization Strategies

Key Challenges

- Regioselectivity : Ensuring substitution occurs only at the 4- and 6-positions of cyanuric chloride.

- Stability : The bromomethyl-triazine intermediate is moisture-sensitive, requiring inert atmosphere handling.

Process Improvements

- Catalytic Methods : Palladium-catalyzed cross-coupling for methyl group introduction (under investigation).

- Microwave-Assisted Synthesis : Reduces reaction time for amidation steps by 40%.

Q & A

Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the 1,3,5-triazine core. For example, nucleophilic substitution at the triazine ring (e.g., dimethylamine introduction at positions 4 and 6) followed by coupling with 5-chlorothiophene-2-carboxamide via reductive amination or carbodiimide-mediated reactions. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., HOBt/EDC for amide bond formation). Purity is ensured via column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- NMR : ¹H NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, thiophene protons at δ 6.8–7.2 ppm). ¹³C NMR resolves the triazine carbons (δ 160–170 ppm).

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 396.1) .

Q. What preliminary assays are recommended for screening bioactivity?

Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). Dose-response curves (0.1–100 μM) and controls (e.g., DMSO vehicle) are critical. Data interpretation requires normalization to reference inhibitors and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Time-dependent DFT (TD-DFT) models UV-Vis spectra by simulating electronic transitions. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). These methods guide hypotheses about charge transfer in photochemical applications .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Reproducibility checks : Replicate assays in independent labs with standardized protocols.

- Impurity analysis : Use HPLC-MS to rule out side products (>98% purity required).

- Target specificity profiling : Employ kinome-wide screening or CRISPR-Cas9 gene editing to validate off-target effects .

Q. How is X-ray crystallography applied to determine the compound’s 3D structure?

Single crystals are grown via vapor diffusion (e.g., methanol/water). Data collection uses a synchrotron source (λ = 0.7–1.0 Å), and structure refinement is performed with SHELXL. Key outputs include bond lengths (e.g., C-N in triazine: 1.33 Å) and torsion angles, which inform steric and electronic interactions .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to target proteins.

- Molecular docking : AutoDock Vina predicts binding poses in active sites (e.g., ATP-binding pockets).

- Mutagenesis studies : Ala-scanning identifies critical residues for interaction .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Link its triazine-thiophene hybrid structure to known pharmacophores (e.g., kinase inhibitors). Use QSAR models to correlate substituent effects (e.g., dimethylamino groups) with bioactivity. Theoretical grounding in Hammett constants or Lipinski’s Rule of Five ensures drug-likeness .

Q. What advanced separation techniques purify this compound at scale?

- Preparative HPLC : C18 columns with acetonitrile/water gradients (5–95% over 30 min).

- Membrane filtration : Nanofiltration removes low-MW impurities (<500 Da).

- Crystallization optimization : Screen solvents using Chemspeed robotics to maximize yield .

Q. How to design a study analyzing degradation pathways under physiological conditions?

Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) environments. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydrolyzed amide bonds). Accelerated stability studies (40°C/75% RH) predict shelf-life using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.